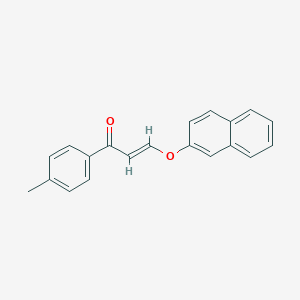
1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one, also known as MNPA, is a chemical compound that has been studied extensively for its potential applications in scientific research. MNPA belongs to the class of chalcones, which are compounds that have shown promising biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Aplicaciones Científicas De Investigación
1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its potential use as an anticancer agent. Studies have shown that 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one has potent cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
In addition to its anticancer properties, 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one has also been studied for its anti-inflammatory and antioxidant activities. 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one has also been shown to scavenge free radicals, which are molecules that can damage cells and contribute to various diseases.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one inhibits the activity of enzymes involved in cancer cell growth and survival, such as topoisomerase II and protein kinase C. 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one may also induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteases that are involved in programmed cell death.
Biochemical and Physiological Effects:
1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one has also been shown to have antimicrobial activity against various bacterial and fungal strains. 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one has also been shown to inhibit the activity of enzymes involved in cholesterol synthesis, which may have implications for the treatment of hypercholesterolemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one in lab experiments is its high potency and selectivity for cancer cells. 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one has been shown to have cytotoxic effects on cancer cells at low concentrations, while having minimal effects on normal cells. This selectivity is important for reducing the side effects of cancer treatment.
One limitation of using 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo. 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one also has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one. One area of research is the development of novel 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one derivatives with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the molecular mechanisms underlying the anticancer and anti-inflammatory activities of 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one as a therapeutic agent for cancer and other diseases.
Métodos De Síntesis
The synthesis of 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one involves the condensation of 4-methylacetophenone and 2-naphthaldehyde in the presence of a base catalyst, typically potassium hydroxide or sodium hydroxide. The reaction takes place in an organic solvent, such as ethanol or methanol, and is typically carried out at room temperature under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain a high purity 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one.
Propiedades
Nombre del producto |
1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one |
|---|---|
Fórmula molecular |
C20H16O2 |
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
(E)-1-(4-methylphenyl)-3-naphthalen-2-yloxyprop-2-en-1-one |
InChI |
InChI=1S/C20H16O2/c1-15-6-8-17(9-7-15)20(21)12-13-22-19-11-10-16-4-2-3-5-18(16)14-19/h2-14H,1H3/b13-12+ |
Clave InChI |
IUUKOZXTAPCOST-OUKQBFOZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)/C=C/OC2=CC3=CC=CC=C3C=C2 |
SMILES |
CC1=CC=C(C=C1)C(=O)C=COC2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C=COC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide](/img/structure/B214805.png)

![3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214808.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide](/img/structure/B214809.png)
![3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B214810.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-chloro-4-methoxybenzamide](/img/structure/B214816.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B214817.png)
![N-{2-chloro-4-[(3-isopropoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B214820.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide](/img/structure/B214822.png)

![3-oxo-2-(1-phenyl-1H-tetraazol-5-yl)-3-[4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B214827.png)
![5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B214830.png)
![1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole](/img/structure/B214831.png)
![5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B214832.png)